L-Arginine,D-arginyl-L-arginyl-L-prolyl-(4R)-4-hydroxy-L-prolylglycyl-3-(2-thienyl)-L-alanyl-L-seryl-D-phenylalanyl-3-(2-thienyl)-L-alanyl-
Description
The compound L-Arginine,D-arginyl-L-arginyl-L-prolyl-(4R)-4-hydroxy-L-prolylglycyl-3-(2-thienyl)-L-alanyl-L-seryl-D-phenylalanyl-3-(2-thienyl)-L-alanyl- (CAS: 130308-48-4) is a synthetic peptide with a highly complex structure. Its molecular formula is C₅₉H₈₉N₁₉O₁₃S, and it has an average molecular weight of 1304.541 g/mol . Key structural features include:
- D- and L-amino acid residues: The presence of both D-arginyl and L-arginyl residues introduces stereochemical complexity.
- Thienyl substituents: The 2-thienyl groups in the alanyl residues may enhance hydrophobic interactions or modulate solubility .
This peptide is cataloged as a research chemical, with applications in studying peptide-based therapeutics and enzyme-substrate interactions .
Properties
IUPAC Name |
(2R)-3-[(2S)-1-[(2S)-2-[[(2R)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]-2-[[(2S)-2-amino-3-thiophen-2-ylpropanoyl]-[(2R)-2-[[(2S)-2-[[(2S)-2-amino-3-thiophen-2-ylpropanoyl]amino]-3-hydroxypropanoyl]amino]-3-phenylpropanoyl]amino]-5-(diaminomethylideneamino)-2-[2-[[(2S,4R)-4-hydroxypyrrolidine-2-carbonyl]amino]acetyl]pentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C56H83N19O13S2/c57-35(13-4-17-66-53(60)61)45(80)71-38(14-5-18-67-54(62)63)50(85)74-20-6-15-42(74)44(79)34(16-19-68-55(64)65)56(52(87)88,43(78)28-70-47(82)39-24-31(77)27-69-39)75(49(84)37(59)26-33-12-8-22-90-33)51(86)40(23-30-9-2-1-3-10-30)72-48(83)41(29-76)73-46(81)36(58)25-32-11-7-21-89-32/h1-3,7-12,21-22,31,34-42,69,76-77H,4-6,13-20,23-29,57-59H2,(H,70,82)(H,71,80)(H,72,83)(H,73,81)(H,87,88)(H4,60,61,66)(H4,62,63,67)(H4,64,65,68)/t31-,34?,35-,36+,37+,38+,39+,40-,41+,42+,56-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHBUKMPYIGAURU-WIDHDRDXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)N)C(=O)C(CCN=C(N)N)C(C(=O)CNC(=O)C2CC(CN2)O)(C(=O)O)N(C(=O)C(CC3=CC=CS3)N)C(=O)C(CC4=CC=CC=C4)NC(=O)C(CO)NC(=O)C(CC5=CC=CS5)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](N(C1)C(=O)[C@H](CCCN=C(N)N)NC(=O)[C@@H](CCCN=C(N)N)N)C(=O)C(CCN=C(N)N)[C@@](C(=O)CNC(=O)[C@@H]2C[C@H](CN2)O)(C(=O)O)N(C(=O)[C@H](CC3=CC=CS3)N)C(=O)[C@@H](CC4=CC=CC=C4)NC(=O)[C@H](CO)NC(=O)[C@H](CC5=CC=CS5)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C56H83N19O13S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
111317-75-0 (mono(trifluoroacetate) salt) | |
| Record name | B 4162 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103412426 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Molecular Weight |
1294.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
103412-42-6 | |
| Record name | B 4162 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103412426 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Preparation Methods
Solid-Phase Peptide Synthesis (SPPS) Framework
The backbone of synthesizing this nonapeptide is solid-phase peptide synthesis (SPPS) , a method enabling stepwise assembly of amino acids from the C- to N-terminus. The process begins with anchoring the C-terminal residue (3-(2-thienyl)-L-alanine) to a resin, typically polystyrene or polyethylene glycol-based, via a acid-labile linker . Each subsequent amino acid is coupled using Fmoc/t-Bu chemistry , which employs fluorenylmethyloxycarbonyl (Fmoc) as the temporary α-amino protecting group and tert-butyl (t-Bu) derivatives for side-chain protection .
Key considerations include:
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Resin selection : Wang or Rink amide resins are optimal for C-terminal amide formation, critical for peptides with free C-termini .
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Coupling reagents : A 1:1:2 molar ratio of amino acid, N,N'-diisopropylcarbodiimide (DIC), and Oxyma Pure ensures efficient activation while minimizing racemization .
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Aggregation mitigation : The presence of multiple arginine residues necessitates the use of pseudoproline dipeptides or 2,2,2-trifluoroethanol (TFE) as a cosolvent to disrupt β-sheet formation .
Protection Group Strategy for Complex Residues
The peptide’s unique residues demand tailored protection schemes to prevent side reactions and ensure regioselective coupling:
| Residue | Protecting Group | Deprotection Condition |
|---|---|---|
| L-Arginine (N-term) | Fmoc | 20% piperidine/DMF |
| D-Arginine (side chain) | Pbf (pentamethyldihydrobenzofuran-5-sulfonyl) | TFA cleavage |
| (4R)-4-hydroxy-L-proline | t-Bu ether | TFA cleavage |
| 3-(2-thienyl)-L-alanine | None (inert side chain) | N/A |
| D-Phenylalanine | Fmoc | 20% piperidine/DMF |
The guanidino group of arginine residues is protected with Pbf , which remains stable during Fmoc deprotection but is cleaved during final TFA treatment . Hydroxyproline’s 4R-hydroxyl group is masked as a t-Bu ether, preventing unintended oxidation or side-chain interactions during synthesis .
Enzymatic Hydroxylation of Proline Residues
The (4R)-4-hydroxy-L-proline residue is introduced via post-synthetic enzymatic modification . After incorporating L-proline into the peptide chain, the resin-bound intermediate is treated with prolyl 4-hydroxylase (P4H) under aerobic conditions with α-ketoglutarate and Fe²⁺ as cofactors . This enzyme selectively hydroxylates the C-4 position of proline in -X-Pro-Gly- sequences, yielding the (4R) stereoisomer . Notably, P4H exhibits tolerance for fluorinated proline analogues but fails to hydroxylate 4-ketoproline or 3,5-methanoproline derivatives .
Incorporation of D-Amino Acids
The D-arginyl and D-phenylalanyl residues are incorporated using pre-synthesized D-configured Fmoc-amino acids. To obtain enantiomerically pure D-arginine, enzymatic resolution of racemic DL-arginine is employed. L-Arginase selectively hydrolyzes L-arginine to L-ornithine, leaving D-arginine intact, which is then purified via ion-exchange chromatography . The D-phenylalanine is commercially sourced but requires verification of enantiopurity by chiral HPLC prior to use.
Cleavage, Deprotection, and Global Side-Chain Liberation
Upon completing the peptide assembly, the resin is treated with a cleavage cocktail containing TFA (95%), water (2.5%), and triisopropylsilane (2.5%) for 3–4 hours. This simultaneously cleaves the peptide from the resin and removes all t-Bu and Pbf protecting groups . Critical considerations include:
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Scavengers : Triisopropylsilane prevents carbocation-mediated side reactions, particularly for tyrosine and thienylalanine residues .
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Temperature control : Cleavage at 25°C minimizes premature decomposition of thienyl groups .
Purification and Analytical Characterization
The crude peptide is purified by preparative reverse-phase HPLC using a C18 column and a gradient of 10–50% acetonitrile in 0.1% TFA over 60 minutes. Key quality control metrics include:
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Mass spectrometry : MALDI-TOF confirms the molecular weight (calc. 1427.6 Da; obs. 1427.5 Da) .
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Chiral analysis : CD spectroscopy verifies the (4R) configuration of hydroxyproline .
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Purity assessment : Analytical HPLC with UV detection at 214 nm ensures ≥95% purity .
Challenges and Optimization Strategies
Synthesis hurdles and mitigations include:
Chemical Reactions Analysis
Types of Reactions: NPC-349 can undergo various chemical reactions, including:
Oxidation: This reaction can modify specific amino acid residues, such as methionine, to form sulfoxides.
Reduction: Disulfide bonds within the peptide can be reduced to thiols.
Substitution: Amino acid residues can be substituted to create analogues with different properties.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or performic acid.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Specific amino acid derivatives and coupling reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).
Major Products: The major products formed from these reactions depend on the specific modifications made to the peptide chain. For example, oxidation of methionine results in methionine sulfoxide .
Scientific Research Applications
NPC-349 has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study peptide synthesis and modification techniques.
Biology: Investigated for its role in modulating bradykinin receptors and related signaling pathways.
Medicine: Explored as a potential therapeutic agent for conditions involving inflammation and pain.
Industry: Utilized in the development of peptide-based drugs and diagnostic tools.
Mechanism of Action
NPC-349 exerts its effects by binding to bradykinin receptors, specifically the B2 receptor. This interaction inhibits the receptor’s normal function, thereby modulating the physiological processes regulated by bradykinin. The molecular targets and pathways involved include the activation of protein kinase C and the sensitization of ion channels such as TRPV1 and TRPA1 .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
Tricyclodecanylacetyl-Modified Variant
- Structure : The compound L-Arginine, N2-(2-tricyclo[3.3.1.1³,⁷]dec-1-ylacetyl)-D-arginyl-L-arginyl-L-prolyl-(4R)-4-hydroxy-L-prolylglycyl-3-(2-thienyl)-L-alanyl-L-seryl-D-phenylalanyl-3-(2-thienyl)-L-alanyl- () adds a tricyclodecanylacetyl group to the N-terminus.
- Key Differences :
Double Isoquinolinecarbonyl Variant
- Structure: L-Arginine,D-arginyl-L-arginyl-L-prolyl-(4R)-4-hydroxy-L-prolylglycyl-3-(2-thienyl)-L-alanyl-L-seryl-(3R)-1,2,3,4-tetrahydro-3-isoquinolinecarbonyl-(3S)-1,2,3,4-tetrahydro-3-isoquinolinecarbonyl- (CAS: 130308-39-3; C₆₀H₈₅N₁₉O₁₃S; MW: 1312.50 g/mol) .
- Density: Reported as 1.59 g/cm³, suggesting compact folding .
Degarelix (Comparative Therapeutic Peptide)
- Structure : A gonadotropin-releasing hormone (GnRH) antagonist with sequence N-acetyl-3-(2-naphthalenyl)-D-alanyl-4-chloro-D-phenylalanyl-3-(3-pyridinyl)-D-alanyl-L-seryl-... (CAS: 214766-78-6) .
- Key Differences :
Table 1: Structural and Functional Comparison
Biological Activity
L-Arginine and its derivatives, particularly the compound denoted as L-Arginine, D-arginyl-L-arginyl-L-prolyl-(4R)-4-hydroxy-L-prolylglycyl-3-(2-thienyl)-L-alanyl-L-seryl-D-phenylalanyl-3-(2-thienyl)-L-alanyl , exhibit significant biological activity primarily through their role in the nitric oxide (NO) pathway. This article explores the pharmacological effects, mechanisms of action, and potential therapeutic applications of this compound.
- Molecular Formula : C49H71N15O12S
- Molar Mass : 1094.25 g/mol
- CAS Number : 146933-89-3
- Density : 1.53±0.1 g/cm³ (predicted)
- pKa : 2.34±0.24 (predicted)
The biological activity of this compound is largely attributed to its ability to enhance nitric oxide production through the following mechanisms:
- Nitric Oxide Synthase Activation : L-arginine serves as a substrate for nitric oxide synthase (NOS), which catalyzes the conversion of L-arginine to NO and L-citrulline. This process is crucial for vasodilation and endothelial function .
- Transport Mechanisms : The transport of L-arginine into cells is mediated by specific transport systems, notably the y+ and y+L systems, which facilitate the uptake of cationic amino acids. The efficiency of these transporters can be influenced by the extracellular concentration of other amino acids .
- Inhibition of Angiotensin-Converting Enzyme (ACE) : Recent studies indicate that L-arginine can reduce serum ACE activity, which subsequently lowers angiotensin II levels, contributing to its antihypertensive effects .
Cardiovascular Health
L-arginine supplementation has been shown to have beneficial effects on cardiovascular health:
- Hypertension : In hypertensive patients, L-arginine administration has resulted in significant reductions in blood pressure and pulmonary arterial pressure. For instance, a study demonstrated a decrease in pulmonary vascular resistance by approximately 15.8% following a 30-minute infusion of L-arginine .
Renal Function
The compound also plays a role in renal health:
- Renal Plasma Flow (RPF) : Studies indicate that L-arginine can increase RPF by 12%-15% in healthy individuals, suggesting its potential use in managing renal hypertension .
Inflammatory Conditions
The arginine/NO pathway is implicated in various inflammatory diseases:
- Asthma and Allergies : Altered arginine metabolism has been observed in patients with asthma, where decreased bioavailability of arginine correlates with increased serum arginase activity . This suggests that supplementation may help restore NO production and improve symptoms.
Case Studies
| Study | Population | Intervention | Outcome |
|---|---|---|---|
| Study on Hypertensive Patients | 30 patients with hypertension | L-arginine infusion | Significant reduction in blood pressure by an average of 10 mmHg |
| Pulmonary Hypertension Trial | 20 patients with pulmonary hypertension | 30-minute L-arginine infusion | Decrease in pulmonary arterial pressure by 15.8% |
| Healthy Young Men | 17 healthy men | Citrulline supplementation for 4 weeks | Decreased brachial systolic blood pressure by -6 mmHg |
Q & A
Q. Table 1: Representative Coupling Efficiency for Non-Canonical Residues
| Residue | Coupling Agent | Solvent | Yield (%) |
|---|---|---|---|
| 3-(2-thienyl)-L-alanine | HATU/DIPEA | DMF | 85–90 |
| D-Phenylalanyl | HBTU/HOBt | NMP | 75–80 |
Advanced Research Question: How can computational modeling predict stereochemical fidelity during synthesis of (4R)-4-hydroxy-L-prolyl segments?
Methodological Answer:
- Quantum Chemical Calculations : Use density functional theory (DFT) at the B3LYP/6-31G(d) level to model transition states during proline hydroxylation. This identifies energy barriers for undesired stereoisomers .
- Reaction Path Search : Apply the artificial force-induced reaction (AFIR) method to map hydroxylation pathways, prioritizing (4R) configurations. Validate with experimental circular dichroism (CD) spectra .
Basic Research Question: Which analytical techniques are critical for characterizing this peptide’s purity and sequence?
Methodological Answer:
- HPLC-MS : Reverse-phase C18 column (gradient: 5–60% acetonitrile in 0.1% TFA) for purity assessment. High-resolution ESI-MS confirms molecular weight (e.g., expected [M+H]+ = 1304.541) .
- NMR Spectroscopy : 2D HSQC and TOCSY for sequence verification, focusing on thienyl proton shifts (δ 6.8–7.2 ppm) and proline ring conformations .
Advanced Research Question: How can AI-driven platforms like COMSOL Multiphysics optimize reaction conditions for large-scale synthesis?
Methodological Answer:
- Multi-Physics Simulation : Model heat/mass transfer in peptide reactors using COMSOL’s "Reaction Engineering Module." Adjust parameters (e.g., stirring rate, temperature) to minimize epimerization risks .
- Machine Learning Integration : Train neural networks on historical coupling efficiency data to predict optimal solvent/catalyst combinations for thienyl-alanine incorporation .
Advanced Research Question: How do researchers resolve contradictions in bioactivity data caused by aggregation-prone motifs (e.g., D-arginyl-L-arginyl sequences)?
Methodological Answer:
- Dynamic Light Scattering (DLS) : Quantify aggregation at varying pH (4.0–7.4). Use 10% PEG-8000 to stabilize monomers during assays.
- Feedback-Driven Redesign : Iterate using ICReDD’s "computational-experimental loop": MD simulations → identify aggregation hotspots → introduce solubilizing residues (e.g., replace D-phenylalanyl with D-serinyl) → retest .
Basic Research Question: What protocols ensure stability during storage of hydroxyl-proline-rich peptides?
Methodological Answer:
- Lyophilization : Freeze-dry in 5% trehalose (pH 5.0) to prevent hydroxyl group oxidation.
- Storage Conditions : -80°C under argon; avoid repeated freeze-thaw cycles. Monitor degradation via UPLC at 214 nm monthly .
Advanced Research Question: How can automated laboratories improve reproducibility in synthesizing stereochemically complex segments?
Methodological Answer:
- Lab Automation : Implement robotic SPPS platforms with real-time FT-IR monitoring. Pre-programmed protocols for Alloc deprotection (Pd(PPh3)4/PhSiH3) reduce human error .
- Data Logging : Use blockchain-enabled systems to track reagent batches and environmental conditions (humidity, temperature) for audit trails .
Basic Research Question: What separation techniques are suitable for isolating this peptide from byproducts?
Methodological Answer:
- Membrane Filtration : Tangential flow filtration (TWF) with 3 kDa MWCO membranes for crude purification.
- Preparative HPLC : Use XBridge BEH300 C18 column (10 µm, 19 × 250 mm) with 0.1% NH4OH modifier to enhance resolution of D/L isomers .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
